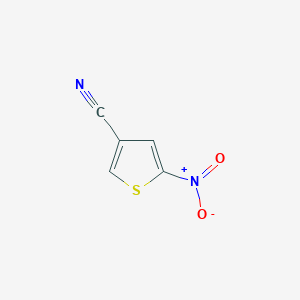

4-Nitrothiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitrothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-2-5-1-4(3-10-5)7(8)9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXABDNAYUIKCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304314 | |

| Record name | 4-Nitro-2-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42137-24-6 | |

| Record name | 4-Nitro-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42137-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Nitrothiophene-2-carbonitrile from 2-Cyanothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Nitrothiophene-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. This document details the nitration of 2-cyanothiophene, including a thorough experimental protocol, and outlines the necessary characterization of the final product.

Synthesis Overview

The synthesis of this compound from 2-cyanothiophene is achieved through electrophilic nitration. This reaction typically yields a mixture of the 4-nitro and 5-nitro isomers. The electron-withdrawing nature of the cyano group at the 2-position directs the incoming nitro group to the 4- and 5-positions of the thiophene ring. Subsequent separation of the desired 4-nitro isomer is a critical step in obtaining the pure product.

Experimental Protocol: Nitration of 2-Cyanothiophene

This section provides a detailed methodology for the nitration of 2-cyanothiophene to produce a mixture of this compound and 5-Nitrothiophene-2-carbonitrile.[1]

Materials:

-

2-Cyanothiophene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask equipped with a stirrer, cool 10 mL of concentrated sulfuric acid to 0°C.

-

To the cooled sulfuric acid, add 4.0 g (0.036 mol) of 2-cyanothiophene.

-

Prepare a nitrating mixture by combining concentrated sulfuric acid and fuming nitric acid in a 1:1 ratio.

-

Add 6 mL of the nitrating mixture dropwise to the solution of 2-cyanothiophene, ensuring the temperature is maintained between 10°C and 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour. The solution will turn a dark red color.

-

Quench the reaction by pouring the dark red solution into 50 mL of ice water with vigorous stirring.

-

A yellow solid, which is a mixture of the 4- and 5-nitro isomers, will precipitate.

-

Collect the solid by filtration and wash it with two 5 mL portions of ice water.

-

The resulting solid is a mixture of this compound and 5-Nitrothiophene-2-carbonitrile.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Cyanothiophene | [1] |

| Product | Mixture of 4- & 5-nitro 2-cyano thiophene | [1] |

| Total Yield of Isomeric Mixture | 3.7 g (66%) | [1] |

| Isomer Ratio (4-nitro : 5-nitro) | 1 : 2 | [1] |

Isomer Separation

The separation of the 4-nitro and 5-nitro isomers is crucial to isolate the desired this compound. While the initial search did not yield a specific protocol for the separation of this particular isomeric mixture, standard laboratory techniques such as fractional crystallization or column chromatography are commonly employed for separating isomers with different physical properties. The development of a specific separation protocol would require experimental optimization.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₂N₂O₂S |

| Molecular Weight | 154.15 g/mol |

Spectroscopic Data:

While a complete set of experimental spectra for this compound was not found in the initial search, the following ¹³C NMR data is available:

¹³C NMR Chemical Shifts:

A ¹³C NMR spectrum for this compound is available for reference.

Further characterization using ¹H NMR and mass spectrometry would be necessary to fully confirm the structure of the isolated product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Characterization of 4-Nitrothiophene-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-Nitrothiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide synthesizes expected spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the acquisition of key spectroscopic data are also provided.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Nitro-2-cyanothiophene, 5-Cyano-3-nitrothiophene

-

CAS Number: 42137-24-6[1]

-

Molecular Weight: 154.15 g/mol [1]

-

Physical Properties: The compound has a reported boiling point of 276.1 °C at 760 mmHg.[3]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the known effects of the functional groups and the thiophene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.5 - 8.8 | Doublet | H-5 |

| ~ 8.2 - 8.4 | Doublet | H-3 |

Note: The protons on the thiophene ring are expected to be significantly downfield due to the strong electron-withdrawing effects of both the nitro and nitrile groups.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C4 (attached to NO₂) |

| ~ 135 - 140 | C5 |

| ~ 130 - 135 | C3 |

| ~ 115 - 120 | C2 (attached to CN) |

| ~ 112 - 116 | CN |

Note: The chemical shifts are estimated based on typical values for substituted thiophenes and the electronic effects of the substituents. A SpectraBase entry confirms the existence of a ¹³C NMR spectrum for this compound.[4]

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2210 | Strong, Sharp | C≡N stretch |

| ~ 1550 - 1510 | Strong | Asymmetric NO₂ stretch |

| ~ 1360 - 1320 | Strong | Symmetric NO₂ stretch |

| ~ 3120 - 3080 | Medium | Aromatic C-H stretch |

| ~ 1600 - 1450 | Medium to Weak | Thiophene ring C=C stretching |

Note: The presence of a strong, sharp peak around 2220 cm⁻¹ is highly characteristic of the nitrile functional group. The two strong absorptions for the nitro group are also key diagnostic peaks.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 154 | Molecular Ion [M]⁺ |

| 124 | [M - NO]⁺ |

| 108 | [M - NO₂]⁺ |

| 82 | [M - NO₂ - CN]⁺ |

Note: The molecular ion peak is expected to be prominent. Key fragmentation pathways would involve the loss of the nitro and nitrile groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Vis Absorption Maxima (Solvent: Ethanol or Methanol)

| λmax (nm) | Transition |

| ~ 280 - 320 | π → π* |

Note: The extended conjugation of the thiophene ring with the nitro and nitrile groups is expected to result in a significant absorption in the UV region.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Use a 300, 400, or 500 MHz NMR spectrometer.[4]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

-

-

Instrument Setup:

-

Use a FT-IR spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will generate a spectrum of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

-

-

Ionization (Electron Ionization - EI):

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic losses of neutral fragments.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second cuvette with the sample solution.

-

-

Data Acquisition:

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

The instrument will record the absorbance as a function of wavelength.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a novel compound like this compound can be visualized as follows:

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Plausible Synthetic Pathway

A likely synthetic route to this compound involves the nitration of 2-thiophenecarbonitrile.

Reaction Scheme:

2-Thiophenecarbonitrile + HNO₃/H₂SO₄ → this compound

General Protocol:

-

Preparation of Nitrating Mixture: Carefully add fuming nitric acid dropwise to a cooled (0-5 °C) solution of concentrated sulfuric acid with constant stirring.

-

Nitration: Dissolve 2-thiophenecarbonitrile in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid). Cool the solution to 0-5 °C.

-

Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 2-thiophenecarbonitrile, maintaining the low temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water until neutral, and dry.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

Physicochemical Properties of 4-Nitrothiophene-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitrothiophene-2-carbonitrile (CAS No: 42137-24-6), a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents logical workflows for its analysis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that there are conflicting reports in the literature regarding the melting point of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂N₂O₂S | [1][2] |

| Molecular Weight | 154.15 g/mol | [1][3] |

| CAS Number | 42137-24-6 | [1][3] |

| Melting Point | 121-123 °C | [1] |

| 121 °C | [3][4] | |

| 102 °C | [5] | |

| Boiling Point (Predicted) | 276.1 °C at 760 mmHg | [2][3] |

| Solubility | No experimental data available. Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, acetone, and ethanol. | |

| pKa (Predicted) | No experimental data available. The presence of the electron-withdrawing nitro and cyano groups is expected to confer acidic properties to the thiophene ring protons, though the compound is not expected to be a strong acid. |

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the nitration of a suitable thiophene precursor. One general approach is the direct nitration of 2-thiophenecarbonitrile.

General Protocol for Nitration of 2-Thiophenecarbonitrile:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-thiophenecarbonitrile in a suitable solvent such as acetic anhydride.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

Melting Point Determination:

The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min) to observe the temperature range from the onset of melting to complete liquefaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

-

Data Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum should show characteristic absorption bands for the nitro (NO₂) and cyano (C≡N) functional groups.

Mass Spectrometry (MS):

Mass spectra can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). The resulting spectrum will provide the molecular ion peak, confirming the molecular weight, and fragmentation patterns that can aid in structural elucidation.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship: Physicochemical Characterization

This diagram outlines the logical flow of experiments to characterize the physicochemical properties of the synthesized compound.

Caption: Logical workflow for the physicochemical characterization of this compound.

References

In-Depth Technical Guide: 4-Nitrothiophene-2-carbonitrile (CAS 42137-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrothiophene-2-carbonitrile, with the CAS registry number 42137-24-6, is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group and a nitrile group. This molecule serves as a valuable intermediate in the synthesis of more complex heterocyclic structures, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of both a strong electron-withdrawing nitro group and a nitrile functionality significantly influences the chemical reactivity of the thiophene ring, making it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the available chemical, physical, and biological data for this compound, including experimental protocols and pathway visualizations.

Chemical and Physical Data

The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Chemical Information

| Property | Value | Reference |

| CAS Number | 42137-24-6 | N/A |

| Molecular Formula | C₅H₂N₂O₂S | [1] |

| Molecular Weight | 154.15 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Nitrothiophene-4-carbonitrile, 5-Nitro-3-thiophenecarbonitrile | N/A |

| Canonical SMILES | C1=C(SC=C1--INVALID-LINK--[O-])C#N | N/A |

| InChI Key | GXABDNAYUIKCPQ-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical Form | Solid | [2] |

| Melting Point | 42-46°C | [2] |

| Boiling Point | 276.1 °C at 760 mmHg | [3] |

| Storage Temperature | 2-8°C, away from light, in a dry, sealed container | [2][3] |

Table 3: Spectral Data

| Spectrum Type | Data | Reference |

| 13C NMR | Predicted chemical shifts indicate deshielding of carbon atoms due to the electron-withdrawing nitro and nitrile groups. | [4] |

| Infrared (IR) | The IR spectrum is expected to show characteristic peaks for the C≡N stretch (around 2230 cm⁻¹), C-NO₂ asymmetric and symmetric stretches (around 1530 and 1350 cm⁻¹ respectively), and aromatic C-H and C=C stretching vibrations. The NIST WebBook provides a gas-phase IR spectrum for 5-Nitrothiophene-2-carbonitrile (a synonym).[5] | [6] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 154.15. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments. | [7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitrothiophenes is through the electrophilic nitration of a thiophene precursor. For this compound, a plausible synthetic route involves the nitration of 2-cyanothiophene. It is crucial to use milder nitrating agents, such as nitric acid in acetic anhydride, to prevent oxidation and potential explosive side reactions that can occur with stronger acids like a nitric/sulfuric acid mixture due to the high reactivity of the thiophene ring.[8]

Hypothetical Experimental Protocol (based on general nitration of thiophenes):

-

Materials: 2-cyanothiophene, acetic anhydride, fuming nitric acid, ice, sodium bicarbonate solution, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-cyanothiophene (1 equivalent) in acetic anhydride.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride dropwise to the thiophene solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Figure 1. Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of nitrothiophenes has been investigated for various pharmacological properties, particularly as antimicrobial and antifungal agents.[3][9]

Antimicrobial and Antifungal Potential

Nitrothiophene derivatives are known to exhibit a range of biological activities. Their mode of action is often attributed to the nitro group, which can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and interaction with critical biomolecules like DNA and proteins.[10]

Some studies suggest that the antibacterial and antifungal activities of certain nitrothiophenes involve nucleophilic attack by intracellular thiols at the thiophene ring.[10] However, for compounds like this compound, which lack a leaving group at a susceptible position, the mechanism is more likely related to the redox cycling of the nitro group.

The presence of the nitrile group can also modulate the biological activity, potentially influencing the compound's ability to interact with specific cellular targets. Thiophene-based compounds, in general, are a significant class of heterocycles with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[11][12]

Mechanism of Action of Nitroaromatic Compounds

The general mechanism of action for many nitroaromatic compounds in microorganisms involves a process of reductive activation.

Figure 2. Proposed mechanism of action for nitrothiophene compounds.

This proposed pathway highlights the critical role of microbial nitroreductases in converting the relatively inert nitrothiophene into cytotoxic species. The generation of reactive oxygen species (ROS) and direct damage to essential macromolecules are thought to be the ultimate causes of cell death. Further research is required to elucidate the specific cellular targets and signaling pathways affected by this compound.

Conclusion

This compound is a synthetically useful molecule with potential applications in the development of new therapeutic agents. This guide has summarized the currently available chemical and physical data, provided a plausible experimental protocol for its synthesis, and outlined the likely mechanism of its biological activity based on related compounds. Further investigation into its specific biological targets and signaling pathways is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the information provided as a foundation for their own studies into this and related nitrothiophene derivatives.

References

- 1. echemi.com [echemi.com]

- 2. 16689-02-4 5-Nitrothiophene-2-carbonitrile AKSci J99645 [aksci.com]

- 3. This compound [myskinrecipes.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 5-Nitrothiophene-2-carbonitrile [webbook.nist.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Mass spectrometry studies of nitrene anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Nitrothiophene-4-carbonitrile | 42137-23-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Nitrothiophene-2-carbonitrile: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrothiophene-2-carbonitrile is a heterocyclic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the electron-withdrawing properties of the nitro and nitrile groups in conjunction with the thiophene ring, making it a valuable building block in medicinal chemistry and materials science.[1] This guide provides a summary of the available information on its molecular structure and conformation. However, a comprehensive search of publicly accessible scientific literature and crystallographic databases reveals a notable absence of detailed experimental data on its precise three-dimensional structure. Consequently, this document presents general information and a conceptual molecular representation, highlighting the need for further empirical investigation to elucidate its specific structural parameters.

General Information

Basic chemical and physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Systematic Name | This compound | [2] |

| CAS Number | 42137-24-6 | [2] |

| Molecular Formula | C₅H₂N₂O₂S | [2] |

| Molecular Weight | 154.15 g/mol | [1][2] |

| Boiling Point | 276.1 °C at 760 mmHg | [1] |

Molecular Structure and Conformation

A definitive experimental structure of this compound from single-crystal X-ray diffraction is not publicly available. Therefore, precise, experimentally determined quantitative data on bond lengths, bond angles, and dihedral angles cannot be provided. Such data is essential for a complete understanding of the molecule's conformation and its interactions in a biological or material context.

In the absence of experimental data, a simplified two-dimensional diagram of the molecular structure is presented to illustrate the atomic connectivity.

Caption: 2D molecular structure of this compound.

The conformation of the thiophene ring is expected to be planar due to its aromatic character. The nitro and nitrile substituents are also likely to lie in or close to the plane of the ring to maximize conjugation, although some out-of-plane rotation of the nitro group is possible. A definitive conformational analysis would necessitate computational modeling (e.g., using Density Functional Theory) and experimental validation.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, a generalized workflow would involve:

-

Synthesis: A plausible synthetic route could involve the nitration of 2-thiophenecarbonitrile or the cyanation of a suitable 4-nitrothiophene precursor. Reaction conditions such as temperature, solvent, and nitrating or cyanating agents would need to be empirically determined and optimized.

-

Purification: The crude product would likely require purification, for which standard techniques such as recrystallization or column chromatography would be employed.

-

Characterization and Structural Elucidation: A combination of spectroscopic and analytical methods would be essential to confirm the identity, purity, and structure of the synthesized compound. A logical workflow for this is depicted below.

Caption: A generalized experimental workflow for synthesis and characterization.

A standard protocol for single-crystal X-ray diffraction, which would be crucial for obtaining the precise molecular structure, generally involves:

-

Crystal Growth: Growing single crystals of sufficient size and quality, often through slow evaporation of a saturated solution, vapor diffusion, or cooling.

-

Data Collection: Mounting a suitable crystal on a diffractometer and collecting diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.

Conclusion

While this compound is a commercially available compound with recognized potential in chemical synthesis, there is a significant gap in the publicly available scientific literature regarding its detailed molecular structure and conformation. The lack of experimental crystallographic data prevents an in-depth analysis of its bond lengths, angles, and conformational preferences. Future research involving single-crystal X-ray diffraction and computational modeling is necessary to provide the foundational structural data required to fully understand and exploit the properties of this molecule in drug discovery and materials science applications.

References

An In-depth Technical Guide to the Solubility of 4-Nitrothiophene-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrothiophene-2-carbonitrile. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a qualitative assessment of its expected solubility based on general chemical principles. Furthermore, a detailed, generalized experimental protocol for the accurate determination of its solubility in various organic solvents is presented. This guide is intended to equip researchers with the necessary tools and methodologies to perform their own solubility studies and make informed decisions in solvent selection for synthesis, purification, and formulation development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its molecular structure, featuring a thiophene ring substituted with a polar nitro group and a cyano group, suggests a nuanced solubility profile. Understanding the solubility of this compound in different organic solvents is critical for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase.

-

Crystallization and Purification: Identifying suitable solvent systems for obtaining high-purity crystalline material.

-

Formulation Development: Choosing appropriate excipients and carriers for drug delivery systems.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

Qualitative Solubility Assessment

Expected Solubility Trends:

-

High Solubility: Likely in polar aprotic solvents that can effectively solvate the polar functional groups. Examples include acetone, acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol. Hydrogen bonding between the solvent and the nitro group can occur, though the overall non-polar character of the thiophene ring may limit miscibility compared to smaller, more polar solutes. Chlorinated solvents like dichloromethane and chloroform are also expected to be moderately effective.

-

Low to Sparingly Soluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether. The dominant van der Waals forces in these solvents are less effective at overcoming the crystal lattice energy of the polar solute.

The following table provides a qualitative summary of the expected solubility. It is crucial to note that these are predictions and must be confirmed by experimental determination.

| Solvent Class | Solvent Name | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the nitro and cyano groups. |

| Acetonitrile | High | Similar to acetone, with a strong dipole moment. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding, but the thiophene ring may limit high solubility. |

| Ethanol | Moderate | Similar to methanol, with slightly lower polarity. | |

| Chlorinated | Dichloromethane | Moderate | Good solvent for many organic compounds with moderate polarity. |

| Chloroform | Moderate | Similar to dichloromethane. | |

| Ethers | Diethyl Ether | Low | Primarily non-polar interactions. |

| Aromatic | Toluene | Low | Primarily non-polar interactions. |

| Alkanes | Hexane | Very Low | Non-polar solvent with weak intermolecular forces. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. The equilibrium shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of pre-weighed glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette with a syringe filter to avoid transferring any solid particles. Transfer the clear solution to a pre-weighed, clean, and dry vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the clear saturated solution.

-

Evaporate the solvent from the vial in a fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable.

-

Once the solvent is removed, place the vial in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the vial in a desiccator before each weighing.

-

3.3. Data Calculation

The solubility (S) can be calculated in grams per liter (g/L) using the following formula:

S (g/L) = (Mass of residue (g) / Volume of solution taken (L))

3.4. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for solvent screening and solubility determination.

Caption: Workflow for Solvent Screening and Solubility Determination.

Conclusion

An In-depth Technical Guide on the FT-IR and NMR Spectral Data of 4-Nitrothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Nitrothiophene-2-carbonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of substituted thiophene derivatives and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Molecular Structure

This compound is a substituted thiophene ring with a nitro group at the 4-position and a nitrile group at the 2-position. The structure and numbering are shown below:

Caption: Molecular Structure of this compound.

FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and its substituents (nitro and cyano groups). The predicted vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Thiophene Ring | C-H stretching | ~3100 | Medium |

| C=C stretching | 1550-1400 | Medium-Strong | |

| C-S stretching | 850-600 | Weak-Medium | |

| C-H out-of-plane bending | 900-700 | Strong | |

| Nitro Group (-NO₂) | Asymmetric stretching | 1550-1500 | Strong |

| Symmetric stretching | 1350-1300 | Strong | |

| Nitrile Group (-C≡N) | C≡N stretching | 2240-2220 | Strong |

Note: These are approximate values and can vary based on the sample preparation and the physical state of the compound.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, the sample can be analyzed as a mull by grinding it with a mulling agent (e.g., Nujol) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

The background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded first.

-

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

The spectrum is typically collected in the range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

The resulting transmittance or absorbance spectrum is then analyzed to identify the characteristic absorption bands.

-

NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound will provide detailed information about the molecular structure. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and cyano groups.

¹H NMR Spectral Data (Predicted)

The thiophene ring of this compound has two protons. Their expected chemical shifts in a common deuterated solvent like CDCl₃ are presented below.

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-3 | Doublet | 8.0 - 8.5 | ~1.5 |

| H-5 | Doublet | 8.5 - 9.0 | ~1.5 |

Note: The downfield chemical shifts are due to the strong deshielding effect of the adjacent nitro and cyano groups. The coupling constant (J) between H-3 and H-5 is expected to be small, which is typical for a 2,4-disubstituted thiophene.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 110 - 120 |

| C-3 | 130 - 140 |

| C-4 | 145 - 155 |

| C-5 | 125 - 135 |

| -C≡N | 115 - 125 |

Note: The chemical shifts are influenced by the electronegativity of the substituents and their positions on the thiophene ring.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added if the solvent does not contain it.

-

-

Data Acquisition:

-

The NMR spectrometer is tuned and shimmed to achieve a homogeneous magnetic field.

-

The field is locked using the deuterium signal from the solvent.

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shift axis is calibrated using the solvent signal or the TMS signal (0.00 ppm).

-

For ¹H NMR, the signals are integrated to determine the relative ratios of the protons.

-

Workflow and Data Interpretation

The general workflow for the spectral analysis of this compound is illustrated in the following diagram.

Caption: Workflow for FT-IR and NMR spectral analysis.

The combined analysis of FT-IR and NMR data allows for the unambiguous structural confirmation of this compound. FT-IR confirms the presence of the key functional groups, while NMR provides the precise connectivity of the atoms in the molecule. This comprehensive spectral characterization is essential for quality control, reaction monitoring, and further drug development studies involving this compound.

Thermal Stability and Decomposition of 4-Nitrothiophene-2-carbonitrile: A Technical Guide

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 4-Nitrothiophene-2-carbonitrile is not publicly available. This guide provides a comprehensive overview based on the known properties of analogous nitroaromatic and heterocyclic compounds, theoretical principles, and standard analytical methodologies. It is intended to inform researchers, scientists, and drug development professionals on the expected thermal behavior and the experimental approaches to its characterization.

Introduction

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group and a nitrile group. These functional groups are known to influence the thermal stability of molecules, often making them energetic materials. Understanding the thermal properties of this compound is crucial for safe handling, storage, and for predicting its behavior in various applications, including pharmaceutical development and materials science. This document outlines the expected thermal stability, potential decomposition pathways, and the standard experimental protocols for their investigation.

Predicted Thermal Stability and Decomposition Products

While direct experimental data is lacking, the thermal behavior of this compound can be inferred from the properties of related compounds. Nitroaromatic compounds are known for their exothermic decomposition. The presence of both a nitro group (an electron-withdrawing group that can release energy upon decomposition) and a thiophene ring suggests that the molecule is likely to be thermally sensitive.

A Safety Data Sheet (SDS) for a similar compound, 5-Nitrothiophene-2-carbonitrile, indicates that thermal decomposition can lead to the release of irritating gases and vapors. The hazardous decomposition products are listed as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN)[1]. It is highly probable that this compound would produce a similar set of decomposition products.

Estimated Thermal Properties

Based on studies of other substituted nitrothiophenes and nitroaromatic compounds, a qualitative assessment of the thermal properties of this compound can be made. For instance, a study on 4-thieno[3,2-b]thiophen-3-ylbenzonitrile reported a decomposition temperature of 313 °C as determined by Thermogravimetric Analysis (TGA)[2]. While this compound lacks the nitro group, it provides a baseline for the stability of the thiophene-benzonitrile core. The introduction of a nitro group is expected to lower the decomposition temperature.

Table 1: Estimated Thermal Properties of this compound

| Parameter | Estimated Value/Range | Analytical Technique |

| Decomposition Onset Temperature (Tonset) | 200 - 300 °C | Differential Scanning Calorimetry (DSC) |

| Peak Decomposition Temperature (Tpeak) | 250 - 350 °C | Differential Scanning Calorimetry (DSC) |

| Heat of Decomposition (ΔHd) | -150 to -400 kJ/mol | Differential Scanning Calorimetry (DSC) |

| Major Mass Loss Region | 200 - 400 °C | Thermogravimetric Analysis (TGA) |

Note: These values are estimations based on related compounds and should be confirmed by experimental analysis.

Standard Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition kinetics of this compound, a series of standard thermal analysis techniques should be employed.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of a material, including melting point, glass transition temperature, and the heat of reaction or decomposition.

Methodology:

-

A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated stainless steel crucible.

-

The crucible is hermetically sealed to prevent evaporation of the sample.

-

The sample is placed in the DSC instrument alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to a temperature beyond its decomposition point (e.g., up to 400 °C).

-

The heat flow to the sample relative to the reference is measured as a function of temperature. Exothermic events, such as decomposition, will be observed as peaks in the heat flow signal.

-

Analysis of the resulting thermogram provides the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition temperatures and the composition of the material.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, TGA can be coupled with other analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).

Methodology:

-

The TGA instrument is connected to an FTIR spectrometer or a mass spectrometer via a heated transfer line.

-

As the sample is heated in the TGA, the evolved gases are swept into the coupled instrument for analysis.

-

This allows for the real-time identification of the decomposition products (e.g., CO, CO2, NOx, HCN) at different stages of the decomposition process.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal analysis of this compound.

Plausible Decomposition Pathway

Caption: A plausible decomposition pathway for this compound upon heating.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, this guide provides a robust framework for understanding its likely behavior. Based on the chemistry of related nitroaromatic and thiophene compounds, it is predicted to be an energetic material with a distinct exothermic decomposition profile. The primary decomposition products are expected to include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide. The standard analytical techniques of DSC and TGA, preferably coupled with EGA, are essential for the definitive characterization of its thermal properties. The experimental workflows and plausible decomposition pathways presented here offer a solid foundation for researchers initiating studies on this compound.

References

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrochemical Properties of Substituted Nitrothiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of substituted nitrothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The biological activity of many nitroaromatic compounds is intimately linked to the redox chemistry of the nitro group. Understanding the electrochemical behavior of substituted nitrothiophenes is therefore crucial for the rational design of novel therapeutic agents and functional materials. This document details the synthesis, electrochemical analysis, and the influence of various substituents on the redox characteristics of the nitrothiophene core, presenting key quantitative data, experimental methodologies, and mechanistic insights.

Core Concepts in the Electrochemistry of Nitrothiophenes

The electrochemical reduction of nitroaromatic compounds, including nitrothiophenes, is a complex process that is highly dependent on the reaction medium. The initial step typically involves a one-electron transfer to form a nitro radical anion. The stability and subsequent reactivity of this radical anion are key determinants of the compound's overall electrochemical profile and, in many cases, its biological mechanism of action. Cyclic voltammetry is the principal technique employed to investigate the reduction pathways of these compounds.[1]

The biological significance of the nitro group's redox chemistry has been a driving force for extensive electrochemical studies.[1] The formation of the nitro radical anion is a critical event, and its stability can be qualitatively and quantitatively assessed through cyclic voltammetry experiments.[1]

Synthesis of Substituted Nitrothiophenes

The preparation of substituted nitrothiophenes can be achieved through various synthetic routes. A common strategy involves the direct nitration of a pre-substituted thiophene. However, this method can sometimes lead to mixtures of isomers. More specific syntheses have been developed to achieve desired substitution patterns. For instance, a series of 2- and 3-nitrothiophene-5-carboxamides bearing N-(ω-aminoalkyl) side chains have been prepared by treating the corresponding thiophenecarbonyl chloride with an appropriate amine.

Experimental Protocols

A detailed understanding of the experimental conditions is paramount for the accurate and reproducible measurement of electrochemical properties.

Synthesis of 2-Nitro-5-Substituted Thiophenes (General Procedure)

A general method for the synthesis of 2-nitro-5-substituted thiophenes involves the nitration of 2-substituted thiophenes. A typical protocol is as follows:

-

Dissolution: The 2-substituted thiophene is dissolved in a suitable solvent, such as acetic anhydride.

-

Nitration: A nitrating mixture, commonly a combination of fuming nitric acid and acetic anhydride, is added dropwise to the thiophene solution at a controlled low temperature (e.g., -10 °C to 0 °C).

-

Reaction: The reaction mixture is stirred at a low temperature for a specified duration.

-

Quenching: The reaction is quenched by pouring the mixture into ice-water.

-

Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.

Cyclic Voltammetry of Substituted Nitrothiophenes

Cyclic voltammetry (CV) is the cornerstone technique for evaluating the electrochemical behavior of substituted nitrothiophenes.

Apparatus and Reagents:

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Solvent: A high-purity, anhydrous, and aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is typically used to avoid protonation of the electrogenerated species.

-

Supporting Electrolyte: A salt that is soluble and fully dissociated in the chosen solvent, providing conductivity to the solution. A common choice is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄).

-

Analyte: The substituted nitrothiophene of interest, typically at a concentration of 1 mM.

-

Inert Gas: High-purity nitrogen or argon to deoxygenate the solution, as dissolved oxygen is electroactive and can interfere with the measurements.

Procedure:

-

Solution Preparation: The analyte and supporting electrolyte are dissolved in the solvent in the electrochemical cell.

-

Deoxygenation: The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.

-

Cyclic Voltammetry Scan: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.

Quantitative Electrochemical Data

The electrochemical properties of substituted nitrothiophenes are significantly influenced by the nature and position of the substituents on the thiophene ring. The following tables summarize key electrochemical data for a selection of substituted nitrothiophenes. Potentials are typically reported versus a standard reference electrode.

| Compound | Substituent(s) | First Reduction Potential (Epc1) vs. SCE (V) | Solvent/Electrolyte | Reference |

| 2-Nitrothiophene | None | -1.439 | CH₃CN / 0.1 M TBAPF₆ | [1] |

| 3-Nitrothiophene | None | -1.606 | CH₃CN / 0.1 M TBAPF₆ | [1] |

| 2,4-Dinitrothiophene | 4-NO₂ | Not specified | Not specified | |

| 2,5-Dinitrothiophene | 5-NO₂ | Not specified | Not specified | |

| 3,4-Dinitrothiophene | 4-NO₂ | Not specified | Not specified | |

| 2,3,5-Trinitrothiophene | 3,5-(NO₂)₂ | Not specified | Not specified |

Note: The table is partially populated based on available data. Further research is required to fill in the missing values for a comprehensive comparison.

Influence of Substituents on Electrochemical Properties

The electronic nature of the substituents on the thiophene ring plays a critical role in modulating the reduction potentials of nitrothiophenes.

-

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) stabilize the nitro radical anion formed upon the initial electron transfer. This stabilization makes the reduction process more favorable, resulting in a less negative (or more positive) reduction potential.

-

Electron-donating groups (e.g., -CH₃, -OCH₃) destabilize the nitro radical anion. This makes the reduction process less favorable, leading to a more negative reduction potential.

The position of the substituent relative to the nitro group also influences the electrochemical properties due to resonance and inductive effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows relevant to the study of substituted nitrothiophenes.

Caption: Experimental workflow for the synthesis and electrochemical analysis of substituted nitrothiophenes.

Caption: Generalized electrochemical reduction pathway of a nitrothiophene.

Caption: Logical relationship between substituent electronic effects and reduction potential.

Conclusion

The electrochemical properties of substituted nitrothiophenes are of paramount importance for understanding their biological activity and for the development of new technologies. This guide has provided a foundational overview of the key concepts, experimental methodologies, and the influence of substituents on the redox behavior of these compounds. The systematic collection and comparison of quantitative electrochemical data, as outlined in this document, are essential for building predictive models that can accelerate the discovery and optimization of novel nitrothiophene-based molecules for a wide range of applications. Further research to expand the database of electrochemical potentials for a diverse array of substituted nitrothiophenes will undoubtedly contribute to advancing this exciting field.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Quantum Chemical Studies of 4-Nitrothiophene-2-carbonitrile

This technical guide provides a comprehensive overview of the theoretical framework for the quantum chemical analysis of this compound. The methodologies and expected outcomes detailed herein are based on established computational chemistry protocols, widely applied to molecules with similar structural motifs. This document serves as a foundational resource for researchers and professionals in drug development seeking to understand the molecular properties of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group at the 4-position and a nitrile group at the 2-position.[1][2][3] Its molecular formula is C₅H₂N₂O₂S.[1][2] The presence of electron-withdrawing groups like the nitro and nitrile functionalities, combined with the aromatic thiophene ring, suggests that this molecule may possess interesting electronic properties and potential applications in pharmaceuticals, agrochemicals, and materials science.[2] Quantum chemical studies are instrumental in elucidating the molecular structure, vibrational signatures, and electronic characteristics that govern the reactivity and potential bioactivity of such compounds.

Experimental and Computational Protocols

The following sections detail the standard experimental and computational methodologies employed in the quantum chemical analysis of molecules like this compound.

2.1. Computational Methodology

Quantum chemical calculations are typically performed using Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost.[4] A widely used functional for such studies is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[5][6] The 6-311++G(d,p) basis set is commonly employed to provide a good description of the electronic structure.[4][7]

The computational workflow generally involves:

-

Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation. This process yields key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated for the optimized geometry to predict the infrared (IR) and Raman spectra. These calculations also confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). The calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

Electronic Property Analysis: Various electronic properties are calculated, including:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and intramolecular interactions.

-

2.2. Experimental Protocols (for validation)

While this guide focuses on theoretical aspects, experimental validation is crucial. Key experimental techniques would include:

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to record the vibrational spectra of the molecule, which can then be compared with the theoretically predicted spectra for validation.[8]

-

UV-Visible Spectroscopy: This method provides information about the electronic transitions in the molecule, which can be correlated with the calculated HOMO-LUMO energy gap.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.[9]

Data Presentation: Theoretical Predictions

The following tables summarize the expected quantitative data from a DFT/B3LYP/6-311++G(d,p) level of theory calculation for this compound.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C2-C≡N | ~1.15 | |

| C4-N(O₂) | ~1.48 | |

| N-O (avg.) | ~1.22 | |

| S-C2 | ~1.72 | |

| S-C5 | ~1.71 | |

| Bond Angles (°) | ||

| S-C2-C≡N | ~178 | |

| C3-C4-N(O₂) | ~120 | |

| O-N-O | ~125 | |

| Dihedral Angles (°) | ||

| C3-C4-N-O | ~0 / ~180 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C≡N stretch | ~2240 | Strong, characteristic nitrile stretch |

| NO₂ asymmetric stretch | ~1550 | Strong intensity |

| NO₂ symmetric stretch | ~1350 | Strong intensity |

| Thiophene ring C=C stretch | ~1400-1500 | Medium to strong intensity |

| C-H stretch | ~3100 | Weak to medium intensity |

| C-N stretch | ~1200 | Medium intensity |

| NO₂ bending | ~850 | Medium intensity |

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -7.5 |

| LUMO Energy | ~ -3.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 |

| Dipole Moment (Debye) | ~ 4-6 |

Visualizations

Molecular Structure

Caption: Molecular structure of this compound with atom numbering.

Computational Workflow

Caption: Workflow for quantum chemical analysis.

Structure-Property-Application Relationship

Caption: Relationship between molecular structure, properties, and applications.

Conclusion

This technical guide outlines the standard theoretical approach for investigating the quantum chemical properties of this compound. The predicted data, based on DFT calculations, suggest that this molecule possesses distinct structural and electronic features primarily influenced by the nitro and nitrile substituents on the thiophene ring. The computational results presented here provide a valuable foundation for further experimental research and can guide the rational design of novel compounds for applications in drug discovery and materials science. The synergy between computational predictions and experimental validation will be key to unlocking the full potential of this compound and its derivatives.

References

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 6. theory dft b3lyp: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Notes and Protocols for 4-Nitrothiophene-2-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Nitrothiophene-2-carbonitrile as a versatile starting material in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis of bioactive scaffolds and their subsequent biological evaluation.

Introduction

This compound is a valuable heterocyclic building block in drug discovery. Its thiophene core is a recognized pharmacophore present in numerous approved drugs. The nitro and nitrile functionalities offer strategic points for chemical modification, enabling the synthesis of diverse compound libraries. A key transformation is the reduction of the nitro group to a primary amine, yielding 4-aminothiophene-2-carbonitrile. This intermediate is a precursor to fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

A significant application of thieno[3,2-d]pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR is essential for the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.[1] Its inhibition is a clinically validated strategy for cancer chemotherapy.

Synthetic Workflow Overview

The general synthetic strategy involves a two-stage process. The first stage is the reduction of the nitro group of this compound to form 4-aminothiophene-2-carbonitrile. The second stage involves the cyclization of this amino-intermediate to construct the desired heterocyclic scaffold, such as a thieno[3,2-d]pyrimidine.

References

4-Nitrothiophene-2-carbonitrile: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles

Introduction: 4-Nitrothiophene-2-carbonitrile is a valuable and versatile building block in heterocyclic synthesis, providing a gateway to a diverse range of fused thiophene derivatives with significant potential in drug discovery and materials science. The presence of the electron-withdrawing nitro and cyano groups on the thiophene ring activates the molecule for various chemical transformations, including reduction of the nitro group to a reactive amine and nucleophilic aromatic substitution. This application note will detail protocols for the utilization of this compound in the synthesis of key heterocyclic systems, including thieno[3,2-d]pyrimidines, and discuss the potential for creating other fused systems.

Key Synthetic Pathways

The primary routes for elaborating the this compound core into more complex heterocyclic structures involve two main strategies:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 4-aminothiophene-2-carbonitrile. This amino-nitrile is a classic precursor for the construction of fused pyrimidine rings, leading to the formation of thieno[3,2-d]pyrimidines.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the thiophene ring allows for the displacement of the nitro group by various nucleophiles. This pathway opens up possibilities for introducing a wide array of functional groups, which can then be utilized in subsequent cyclization reactions.

These pathways are illustrated in the workflow diagram below:

Caption: Key synthetic transformations of this compound.

Application 1: Synthesis of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including kinase inhibition and anticancer properties. A common and effective strategy for their synthesis involves the cyclization of a 2-aminothiophene-3-carbonitrile precursor. In this protocol, we first describe the reduction of this compound to 4-aminothiophene-2-carbonitrile, followed by its conversion to a thieno[3,2-d]pyrimidine.

Protocol 1: Reduction of this compound to 4-Aminothiophene-2-carbonitrile

This procedure outlines the reduction of the nitro group to a primary amine, a crucial step for subsequent cyclization reactions.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

-

Wash the Celite® pad with ethyl acetate.

-

Combine the filtrate and the washings, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminothiophene-2-carbonitrile.

Protocol 2: Synthesis of a Thieno[3,2-d]pyrimidine Derivative

This protocol describes the cyclization of 4-aminothiophene-2-carbonitrile with an isothiocyanate to form a thieno[3,2-d]pyrimidine core structure.[1]

Materials:

-

4-Aminothiophene-2-carbonitrile

-

Phenyl isothiocyanate

-

Pyridine

Procedure:

-

Dissolve 4-aminothiophene-2-carbonitrile (1.0 eq) in pyridine.

-

Add phenyl isothiocyanate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

The general reaction scheme is as follows:

Caption: Synthesis of a thieno[3,2-d]pyrimidine derivative.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and cyano groups activate the thiophene ring for nucleophilic aromatic substitution, allowing the nitro group to be displaced by a variety of nucleophiles.[2][3][4][5] This opens a pathway to a wide range of substituted thiophenes that can serve as precursors for other heterocyclic systems.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general guideline for the reaction of this compound with a generic nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, alkoxides, thiolates, amines)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (if required, e.g., K₂CO₃ for phenols or thiols)

Procedure:

-

Dissolve this compound (1.0 eq) in an appropriate aprotic polar solvent.

-

Add the nucleophile (1.0-1.2 eq) and a base, if necessary.

-

Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.

-